molecular formula C6H7ClN2 B1595953 (3-Chlorophenyl)hydrazine CAS No. 14763-20-3

(3-Chlorophenyl)hydrazine

Cat. No. B1595953
Key on ui cas rn: 14763-20-3
M. Wt: 142.58 g/mol
InChI Key: GFPJLZASIVURDY-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

3-chloroaniline (K-IV) (1 eq., 50 g) was dissolved at −5 to 0° C. in concentrated HCl (300 ml) and stirred for 10 min. A mixture of NaNO2 (1.2 eq., 32.4 g), water (30 ml), SnCl2.2H2O (2.2 eq., 70.6 g) and concentrated HCl (100 ml) was added dropwise over a period of 3 h while maintaining the temperature. After stirring for a further 2 h at −5 to 0° C., the reaction mixture was set to pH 9 using NaOH solution and extracted with EtOAc (250 ml). The combined organic phases were dried over magnesium sulfate and the solvent was removed under vacuum. The purification by column chromatography (SiO2, 8% EtOAc/hexane) produced 40 g (72% yield) of (3-chlorophenyl)hydrazine (K-IV) as a brown oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
70.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.Cl[Sn]Cl.[OH-].[Na+]>Cl.O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
32.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70.6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
STIRRING
Type
STIRRING
Details
After stirring for a further 2 h at −5 to 0° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The purification by column chromatography (SiO2, 8% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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